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Compound of Interest |

Compound Name: 2-Amino-5-nitropyridine

CAS No.: 4214-76-0

Cat. No.: B018323

\ J

2-Amino-5-nitropyridine (2A5NP) is not merely a pyridine derivative; it is a prototypical "push-
pull" chromophore. The electron-donating amino group (

) at position 2 and the electron-withdrawing nitro group (

) at position 5 create a strong intramolecular charge transfer (ICT) system along the molecular
diagonal.

For researchers in drug development and optoelectronics, this electronic polarization is the
defining feature. It dictates the compound's solubility, its high nonlinear optical (NLO) response,
and its specific spectroscopic signatures. This guide moves beyond static data lists to explain
the causality of these signals, ensuring you can validate your synthesis or purity analysis with
confidence.

Structural Analysis & Crystallography

Before interpreting solution-state spectra, one must understand the solid-state network. 2A5NP
crystallizes in non-centrosymmetric space groups (often

), a prerequisite for its Second Harmonic Generation (SHG) activity.

Key Structural Features:

e Hydrogen Bonding: The crystal lattice is stabilized by head-to-tail hydrogen bonding
networks involving the amino hydrogen donors and the nitro oxygen acceptors, as well as
the pyridine ring nitrogen.
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e Planarity: The molecule is essentially planar, maximizing

-conjugation. However, steric strain or crystal packing can induce slight twisting of the nitro
group, which affects the

in solid-state UV-Vis measurements.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis profile of 2A5NP is dominated by the ICT transition. Unlike simple pyridine, which
shows weak

transitions, 2A5NP exhibits a high-intensity band in the near-UV/blue region.

Solvatochromism (The "Self-Validating" Check): A critical purity check is the solvatochromic
shift. As solvent polarity increases, the excited state (which is more polar than the ground state
due to charge transfer) is stabilized, leading to a bathochromic (red) shift. If your spectrum
does not shift significantly between Hexane and DMSO, your compound may be degraded or

complexed.

Solvent (nm) Transition Type Observation
Intense yellow color;

Ethanol 335-345 ICT

(ICT) broad band.

Red-shifted due to H-

Water ~350 ) o
bonding stabilization.
Blue-shifted,;

Cyclohexane ~315 vibrational fine
structure may appear.
Diagnostic:
Protonation of ring N

Acidic Media <300 or

disrupts ICT,

bleaching the color.
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Vibrational Spectroscopy (FT-IR)

In the infrared, 2A5NP presents a distinct "fingerprint" due to the coupling of the amino and
nitro vibrations with the aromatic ring.

Diagnostic Bands:
e Amino Group (

): Look for the characteristic doublet in the high-frequency region (
). A single broad peak often indicates wet samples (water overlap) or dimer formation.

 Nitro Group (

): The asymmetric and symmetric stretches are very strong. Their exact position confirms the
oxidation state of the nitrogen.

» Ring Breathing: The pyridine ring modes are shifted relative to unsubstituted pyridine due to
the heavy substituents.
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Wavenumber (

Functional Group Mode Assignment Notes
)
Sharp doublet
3480 (asym), 3360 ) ! .
Stretching confirms primary
(sym) .
amine.
(Aromatic) 3050 - 3100 Stretching Weak intensity.
1530 - 1550 Asymmetric Stretch Very Strong intensity.
, Strong; often overlaps
1330 - 1350 Symmetric Stretch )
with C-N stretch.
"Breathing" modes
Pyridine Ring 1600, 1480 Skeletal Vib. enhanced by
conjugation.
Indicates conjugation
; between Ring and
(Exocyclic) 1280 - 1300 Stretching

Nuclear Magnetic Resonance ( NMR)

This is the definitive tool for structural verification. The 2,5-substitution pattern breaks the
symmetry of the pyridine ring, creating three distinct aromatic proton environments.

Solvent: DMSO-

is recommended over CDCI
due to the poor solubility of 2A5NP in non-polar solvents and to prevent aggregation.

The Logic of Assignment (Deshielding vs. Shielding):

» H6 (Position 6): Most Deshielded. It is adjacent to the electronegative Ring Nitrogen and
ortho to the electron-withdrawing Nitro group.

e H4 (Position 4): Deshielded. It is ortho to the Nitro group.
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e H3 (Position 3): Shielded. It is ortho to the electron-donating Amino group.

e : Broad singlet, exchangeable with

Chemical Shift I
( o Coupling ( Structural
Proton Multiplicity )
, Hz) Logic
» Ppm)
to N, ortho to
H6 8.85 - 8.95 Doublet (d)
(Max
deshielding).
Ortho to
Doublet of
H4 8.05-8.15 , meta to
Doublets (dd)
_ Variable position
Broad Singlet (br
7.50 - 7.80 ) - (conc./temp
s
dependent).
Ortho to
resonance).

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for assigning the NMR signals based on

electronic effects, ensuring you are interpreting the data rather than just matching numbers.
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Caption: Logical assignment of

NMR signals based on substituent electronic effects (Shielding vs. Deshielding).

Experimental Protocol: Purification & Measurement

To ensure the spectroscopic data above is reproducible, the sample must be free of isomers
(like 2-amino-3-nitropyridine) and synthetic byproducts.

A. Recrystallization Protocol (Self-Validating)

e Solvent System: Ethanol/Water (9:1 v/v).

» Dissolution: Dissolve crude 2A5NP in boiling ethanol. Add water dropwise until slight turbidity
persists, then add a drop of ethanol to clear.

o Crystallization: Allow slow cooling to room temperature, then 4°C. Rapid cooling traps
impurities.

» Validation: The crystals should be yellow needles. Melting point must be sharp: 186-188 °C.
A broad range (>2°C) indicates isomer contamination.

B. NMR Sample Preparation

e Mass: Weigh 5-10 mg of dry crystals.
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¢ Solvent: Add 0.6 mL DMSO-

(ensure solvent is dry; water peak at 3.33 ppm can obscure signals).

« Filtration: If solution is hazy, filter through a cotton plug in a glass pipette directly into the
NMR tube to remove inorganic salts.

C. Workflow Diagram

Crude 2A5NP

Recrystallization
(EtOH/H20 9:1)

Check Melting Point
(Target: 186-188°C)

Spectroscopic Analysis

1H NMR (DMSO-d6) UV-Vis (EtOH)
Check Purity/lsomers Check Charge Transfer Band

Click to download full resolution via product page

Caption: Purification and validation workflow to ensure spectroscopic integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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